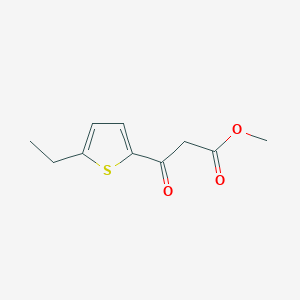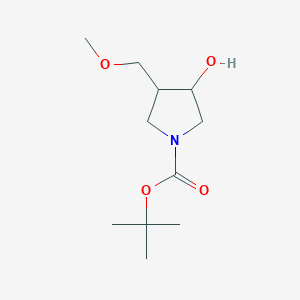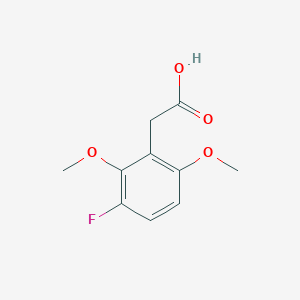
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 2nd position of the tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
科学研究应用
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets. The bromine atom at the 8th position can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the tetrahydroisoquinoline core can mimic the structure of endogenous neurotransmitters, modulating their activity and pathways.
相似化合物的比较
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, resulting in different reactivity and binding properties.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, affecting its steric and electronic characteristics.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, used as a reference in comparative studies.
Uniqueness
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to the combined presence of the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a probe in biological research.
属性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC 名称 |
8-bromo-2-methyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-8-7(5-10(12)13)3-2-4-9(8)11/h2-4H,5-6H2,1H3 |
InChI 键 |
GGDCOMABCCXMJQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(CC1=O)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


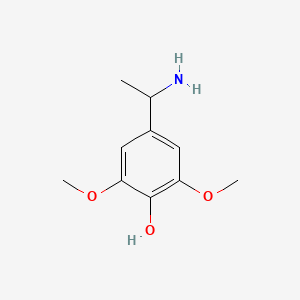
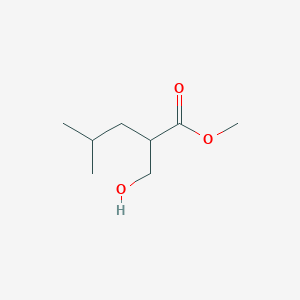
![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)
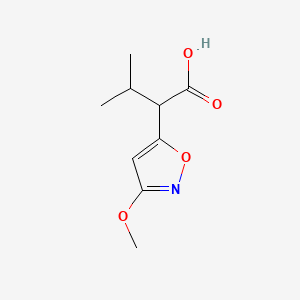
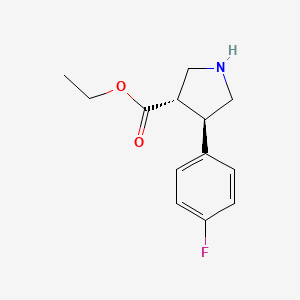
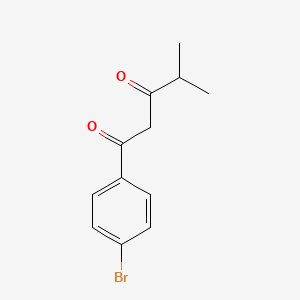
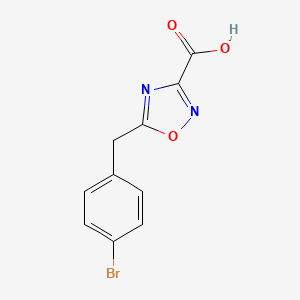
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
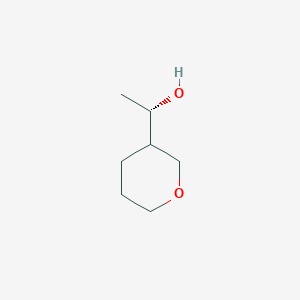
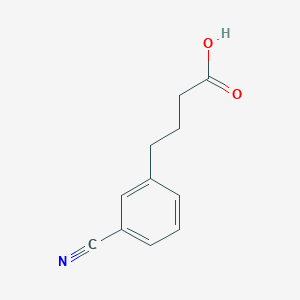
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
